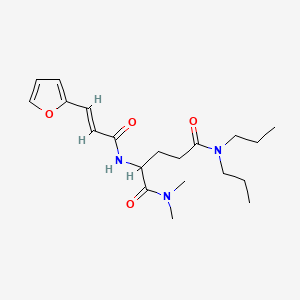![molecular formula C17H21N3O B14145680 2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol CAS No. 552286-06-3](/img/structure/B14145680.png)
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol is a complex organic compound that features a pyrimidine ring substituted with a phenol group and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloropyrimidine with piperidine derivatives. This reaction often requires the presence of a base like potassium carbonate and a solvent such as dimethylformamide.
Substitution Reactions: The introduction of the phenol group can be achieved through nucleophilic aromatic substitution reactions. This step may involve the use of phenol and a suitable catalyst under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Purification steps like recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to modify the pyrimidine ring.
Substitution: Halogenation reactions can introduce halogen atoms into the pyrimidine ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated pyrimidine compounds.
Applications De Recherche Scientifique
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound is investigated for its use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol involves its interaction with specific molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues, while the piperidine moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and are known for their biological activities.
Piperidine Derivatives: Compounds with piperidine moieties are widely used in pharmaceuticals for their diverse pharmacological properties.
Uniqueness
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol is unique due to the combination of a phenol group, a pyrimidine ring, and a piperidine moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
552286-06-3 |
|---|---|
Formule moléculaire |
C17H21N3O |
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
2-[4-methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C17H21N3O/c1-12-11-16(20-10-6-5-7-13(20)2)19-17(18-12)14-8-3-4-9-15(14)21/h3-4,8-9,11,13,21H,5-7,10H2,1-2H3 |
Clé InChI |
FMZBBVHDLZXBKP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1C2=NC(=NC(=C2)C)C3=CC=CC=C3O |
Solubilité |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


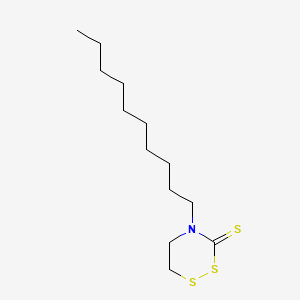
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)
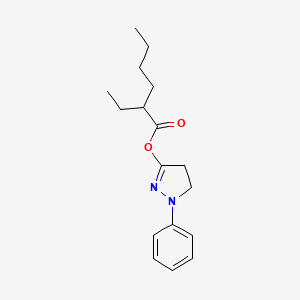
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
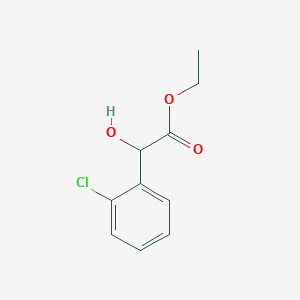
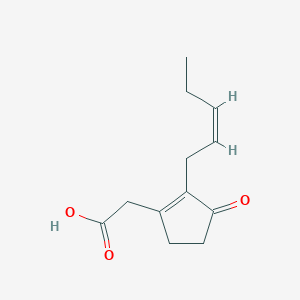
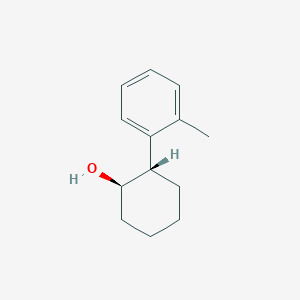
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)

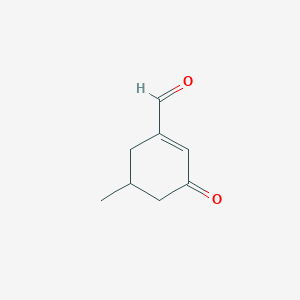
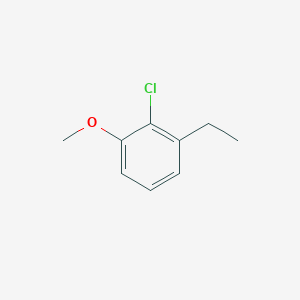
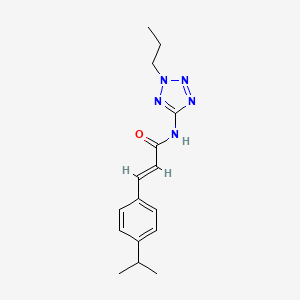
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)
